![molecular formula C21H24N4O3 B5636763 N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]pyrrolidin-3-yl}acetamide](/img/structure/B5636763.png)
N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]pyrrolidin-3-yl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthetic approaches for compounds structurally related to the target compound often involve multi-step organic synthesis, incorporating various functional groups and heterocyclic units through processes like coupling reactions, substitution, and cyclization. For instance, the synthesis of complex acyl-CoA:Cholesterol O-Acyltransferase (ACAT) inhibitors highlights sophisticated strategies to enhance aqueous solubility and oral absorption, involving the strategic insertion of units like piperazine (Shibuya et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of related compounds indicates the importance of specific structural features for biological activity and solubility. Single crystal X-ray diffraction studies, for example, provide crucial insights into the stereochemistry and molecular conformation, which are critical for the compound's interaction with biological targets (Chen et al., 2021).
Chemical Reactions and Properties
Chemical properties of similar compounds involve reactivity towards various chemical reagents, illustrating the role of functional groups in facilitating reactions such as acetylation, amidation, and condensation. These reactions often lead to the formation of novel heterocyclic compounds with potential biological activities (Altalbawy, 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are significantly influenced by the compound's molecular structure. The introduction of specific functional groups or heterocycles can markedly enhance solubility, a crucial factor for the bioavailability of potential pharmaceutical compounds. Detailed structural studies, including hydrogen bonding, π-π stacking, and other non-covalent interactions, are vital for understanding the compound's stability and solubility (Chen et al., 2021).
Propiedades
IUPAC Name |
N-[(3S,4R)-4-(5-methylfuran-2-yl)-1-[2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-13-5-4-8-25-16(10-22-21(13)25)9-20(27)24-11-17(18(12-24)23-15(3)26)19-7-6-14(2)28-19/h4-8,10,17-18H,9,11-12H2,1-3H3,(H,23,26)/t17-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPBQEYXOIJMPL-QZTJIDSGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2CC(=O)N3CC(C(C3)NC(=O)C)C4=CC=C(O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC=C2CC(=O)N3C[C@H]([C@@H](C3)NC(=O)C)C4=CC=C(O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]pyrrolidin-3-yl}acetamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.